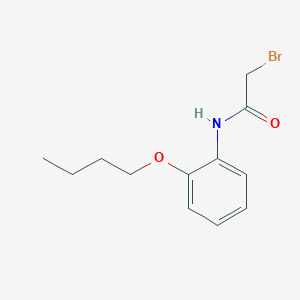

2-Bromo-N-(2-butoxyphenyl)acetamide

Description

Introduction to 2-Bromo-N-(2-butoxyphenyl)acetamide

Overview of N-Substituted Acetamides and Their Scientific Relevance

N-substituted acetamide derivatives constitute a significant class of organic compounds that have demonstrated remarkable versatility in pharmaceutical applications and synthetic chemistry. These compounds are characterized by the presence of an acetamide functional group with various substitutions on the nitrogen atom, which allows for extensive structural modifications that can dramatically alter their biological and chemical properties. The scientific relevance of N-substituted acetamides has been established through numerous research studies that have identified their potential as therapeutic agents across multiple medical disciplines.

The importance of N-substituted acetamides in medicinal chemistry stems from their ability to interact with various biological targets through different mechanisms of action. Research has shown that these compounds can function as receptor antagonists, enzyme inhibitors, and antimicrobial agents, depending on their specific structural features. The acetamide moiety serves as a crucial pharmacophore that provides both hydrogen bonding capabilities and structural rigidity, which are essential for biological activity. Furthermore, the N-substitution patterns allow medicinal chemists to fine-tune the pharmacological properties of these compounds, including their selectivity, potency, and pharmacokinetic profiles.

Recent investigations have particularly focused on the development of N-substituted acetamide derivatives as novel therapeutic agents for treating inflammatory diseases and bacterial infections. These compounds have shown promising results in preliminary studies, with some derivatives exhibiting superior activity compared to established reference compounds. The structural diversity achievable through N-substitution has enabled researchers to explore various chemical spaces and identify lead compounds with improved therapeutic profiles.

The synthetic accessibility of N-substituted acetamides represents another significant advantage that has contributed to their widespread investigation. The acetamide functional group can be readily introduced through well-established synthetic methodologies, and the subsequent N-substitution can be achieved using various chemical transformations. This synthetic flexibility has facilitated the rapid generation of compound libraries for biological screening and structure-activity relationship studies.

Historical Context and Discovery of 2-Bromo-N-(2-butoxyphenyl)acetamide

The development of 2-Bromo-N-(2-butoxyphenyl)acetamide can be traced to the broader exploration of bromoacetamide derivatives that gained momentum in the early 21st century. The compound emerged as part of systematic efforts to investigate the biological activities of halogenated acetamide derivatives, particularly those containing bromine substituents that could enhance biological activity through halogen bonding interactions and improved pharmacokinetic properties.

The historical context of this compound is closely linked to the development of synthetic methodologies for preparing N-aryl-2-bromoacetamides, which have been extensively studied for their antimicrobial and pharmaceutical applications. Early research in this area focused on establishing efficient synthetic routes that could accommodate various aromatic substituents, including alkoxy groups such as the butoxy functionality present in 2-Bromo-N-(2-butoxyphenyl)acetamide.

The specific interest in butoxyphenyl derivatives arose from structure-activity relationship studies that identified alkoxy substituents as important structural features for enhancing biological activity. The butoxy group, in particular, was found to provide an optimal balance between lipophilicity and solubility characteristics that could improve the overall drug-like properties of acetamide derivatives. This led to the systematic exploration of various butoxyphenyl-containing compounds, including 2-Bromo-N-(2-butoxyphenyl)acetamide.

The compound has been catalogued in various chemical databases and has been made available through specialized chemical suppliers for research purposes. Its inclusion in commercial chemical catalogs indicates its recognized value as a research tool and potential pharmaceutical intermediate. The systematic study of this compound and related derivatives has contributed to the broader understanding of how structural modifications in N-substituted acetamides can influence their biological and chemical properties.

Nomenclature and Chemical Identifiers

IUPAC Name and Common Synonyms

The International Union of Pure and Applied Chemistry name for this compound is 2-Bromo-N-(2-butoxyphenyl)acetamide, which accurately describes its structural composition and follows standard nomenclature conventions for substituted acetamides. This systematic name clearly indicates the presence of a bromine atom at the 2-position of the acetyl group and the attachment of a 2-butoxyphenyl substituent to the nitrogen atom of the amide functionality.

Common synonyms and alternative names for this compound include variations that emphasize different aspects of its structure. In chemical databases and commercial catalogs, the compound may be listed using slightly different formatting conventions, but the core structural information remains consistent across different sources. The compound is also recognized by its structural description as a bromoacetamide derivative with a butoxyphenyl substituent, which helps classify it within the broader family of halogenated acetamides.

The nomenclature of this compound reflects the systematic approach used in organic chemistry to describe complex molecules through their constituent functional groups and substitution patterns. The acetamide core serves as the parent structure, with the bromo and butoxyphenyl groups specified as substituents at their respective positions. This naming convention facilitates clear communication among researchers and ensures accurate identification of the compound in scientific literature and chemical databases.

Properties

IUPAC Name |

2-bromo-N-(2-butoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-2-3-8-16-11-7-5-4-6-10(11)14-12(15)9-13/h4-7H,2-3,8-9H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRMQKNDBZQRAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2-butoxyphenyl)acetamide typically involves the bromination of N-(2-butoxyphenyl)acetamide. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the acetamide moiety.

Industrial Production Methods

Industrial production of 2-Bromo-N-(2-butoxyphenyl)acetamide may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents and catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-butoxyphenyl)acetamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride are used under controlled conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted acetamides, while oxidation reactions may produce corresponding carbonyl compounds.

Scientific Research Applications

2-Bromo-N-(2-butoxyphenyl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2-butoxyphenyl)acetamide involves its interaction with specific molecular targets. The bromine atom and the butoxyphenyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Bromoacetamide Derivatives

Substituent Effects on Physical and Spectral Properties

The substituent on the phenyl ring significantly influences physical properties such as melting points and spectral characteristics. For example:

Key Observations :

- Para-substituted derivatives (e.g., 4-bromo) exhibit lower melting points compared to heterocyclic derivatives (e.g., thiazole), likely due to differences in hydrogen bonding and crystal packing .

- Ortho-substituted derivatives (e.g., 2-methoxy) may introduce steric hindrance, affecting reactivity in subsequent synthetic steps .

Biological Activity

2-Bromo-N-(2-butoxyphenyl)acetamide is an organic compound that has garnered attention for its potential biological activities. With the molecular formula C₁₂H₁₆BrNO₂, this compound features a brominated acetamide structure, which is modified by the presence of a butoxy group. This structural configuration may influence its solubility, reactivity, and interactions with biological targets.

Synthesis and Properties

Synthesis Methods:

The synthesis of 2-Bromo-N-(2-butoxyphenyl)acetamide typically involves the bromination of N-(2-butoxyphenyl)acetamide, utilizing bromine or bromine-containing reagents under controlled conditions to ensure selective bromination. The reaction conditions are optimized to maximize yield and purity, often involving solvents and catalysts to facilitate the reaction.

Chemical Properties:

- Molecular Weight: 286.17 g/mol

- IUPAC Name: 2-bromo-N-(2-butoxyphenyl)acetamide

- InChI Key: OBRMQKNDBZQRAF-UHFFFAOYSA-N

The biological activity of 2-Bromo-N-(2-butoxyphenyl)acetamide is primarily attributed to its interaction with specific molecular targets within biological systems. The bromine atom and the butoxyphenyl group significantly influence its reactivity and binding affinity to various enzymes and receptors. This compound has been investigated for its potential therapeutic properties, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various acetamide derivatives, including 2-Bromo-N-(2-butoxyphenyl)acetamide. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays have been employed to assess its antibacterial properties against several pathogenic strains.

Table 1: Antimicrobial Activity of 2-Bromo-N-(2-butoxyphenyl)acetamide

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Escherichia coli | 32 | 64 |

| Staphylococcus aureus | 64 | 128 |

| Bacillus subtilis | 16 | 32 |

| Salmonella Enteritidis | 128 | >256 |

The results indicate that while 2-Bromo-N-(2-butoxyphenyl)acetamide exhibits notable activity against Gram-positive bacteria like Bacillus subtilis, it shows reduced efficacy against Salmonella Enteritidis, which was the most resistant strain tested .

Anticancer Activity

In addition to its antimicrobial properties, research has also explored the anticancer potential of this compound. Studies suggest that derivatives similar to 2-Bromo-N-(2-butoxyphenyl)acetamide can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

Case Study:

A study published in a peer-reviewed journal demonstrated that treatment with a related acetamide derivative resulted in a significant decrease in cell viability in human breast cancer cell lines. The compound was shown to activate caspase pathways, leading to programmed cell death .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-N-(2-butoxyphenyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution. A typical approach involves reacting 2-butoxyaniline with bromoacetyl chloride in a polar aprotic solvent (e.g., THF or DCM) under nitrogen at 0–5°C, followed by gradual warming to room temperature. Yield optimization requires precise stoichiometric ratios (1:1.2 aniline:bromoacetyl chloride) and pH control (maintained at 8–9 using triethylamine) to minimize side reactions. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can the structural integrity of 2-Bromo-N-(2-butoxyphenyl)acetamide be confirmed post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : H NMR should show a singlet at δ ~3.8 ppm (CHBr), a broad peak at δ ~10.2 ppm (NH), and aromatic protons split due to the para-substituted butoxy group. C NMR will confirm the carbonyl (δ ~165 ppm) and brominated carbon (δ ~35 ppm) .

- X-ray Crystallography : For unambiguous confirmation, single crystals grown via slow evaporation (ethanol/water) can be analyzed using SHELX programs. The bromine atom’s high electron density facilitates phase determination .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) with UV detection at 254 nm ensures purity (>98%) .

Q. What are the primary chemical reactivity profiles of 2-Bromo-N-(2-butoxyphenyl)acetamide under standard conditions?

- Methodological Answer : The bromine atom is susceptible to nucleophilic substitution. For example:

- Amination : React with primary amines (e.g., methylamine) in DMF at 60°C to yield N-substituted acetamides.

- Hydrolysis : Under basic conditions (NaOH, aqueous ethanol), it forms 2-hydroxy-N-(2-butoxyphenyl)acetamide.

- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh), KCO) replaces bromine with aryl groups .

Advanced Research Questions

Q. How does the bromine atom influence the compound’s binding affinity in enzyme inhibition studies?

- Methodological Answer : The bromine atom enhances electrophilicity, enabling covalent binding to cysteine residues in enzyme active sites (e.g., proteases). Kinetic assays (IC determination) using fluorogenic substrates show time-dependent inhibition, suggesting irreversible binding. Competitive experiments with iodoacetamide confirm specificity. Computational docking (AutoDock Vina) models the bromine’s van der Waals interactions with hydrophobic enzyme pockets .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for halogenated acetamide derivatives?

- Methodological Answer :

- Comparative Synthesis : Synthesize analogs with Cl, F, or I substitutions at the bromine position.

- Biological Assays : Test antimicrobial activity (MIC against S. aureus) and cytotoxicity (MTT assay on HEK-293 cells).

- QSAR Modeling : Use Gaussian-based DFT calculations (e.g., HOMO-LUMO energy gaps) to correlate halogen electronegativity with bioactivity. Data from analogs like 2-Bromo-N-(3-ethoxyphenyl)acetamide (IC = 12 µM vs. 18 µM for chloro analogs) highlight bromine’s superior potency .

Q. How can the compound’s potential as a PET radiotracer be evaluated?

- Methodological Answer : Substitute bromine with F via nucleophilic aromatic substitution (KF, Kryptofix 222, 120°C). Purify via semi-preparative HPLC and validate radiochemical purity (>95%) with radio-TLC. In vivo biodistribution studies in murine models (PET/CT imaging) quantify uptake in target tissues (e.g., tumors). Metabolite analysis (radio-HPLC of plasma samples) assesses stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.